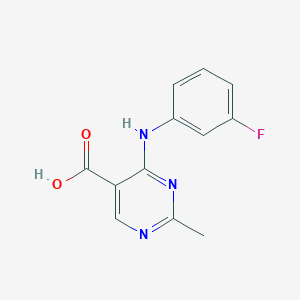
4-(3-氟苯胺基)-2-甲基嘧啶-5-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Fluoroanilino)-2-methylpyrimidine-5-carboxylic acid, also known as FAMPy, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. FAMPy is a pyrimidine-based molecule that has a fluorine atom attached to an anilino group at the 3-position and a carboxylic acid group at the 5-position.
科学研究应用
1. 超分子化学和分子识别
研究表明,类似于4-(3-氟苯胺基)-2-甲基嘧啶-5-羧酸的化合物,如2-氨基-4-甲基嘧啶,在超分子化学中具有重要意义。它们用于研究氢键相互作用,并构建用于分子识别的受体结构,如在溶液中结合二羧酸和形成超分子聚合物结构(Mahapatra et al., 2011)。
2. 有机合成和官能化
对类似嘧啶衍生物的研究表明它们在有机合成中的实用性。例如,未保护的5-氨基-4-甲基嘧啶与n-BuLi的处理直接与各种羧酸衍生物缩合,促进了复杂有机化合物的合成(Song et al., 2009)。
3. 制药剂的开发
嘧啶羧酸被研究作为制药剂的潜在候选。例如,已确定5,6-二羟基嘧啶-4-羧酸作为有希望的丙型肝炎病毒NS5B聚合酶抑制剂系列(Stansfield et al., 2004)。此外,具有结构相似性的4-氨基嘧啶-5-羧醛肟已显示出对VEGFR-2激酶的抑制活性,表明在癌症治疗中具有潜力(Huang et al., 2006)。
4. 材料科学和晶体学
与4-(3-氟苯胺基)-2-甲基嘧啶-5-羧酸结构相关的化合物在材料科学中也具有重要意义,特别是在晶体学中。例如,对甲基1-[(6-甲氧基-5-甲基嘧啶-4-基)甲基]-1H-苯并[d]咪唑-7-羧酸酯的晶体结构研究提供了有关分子相互作用和晶体形成过程的见解(Richter et al., 2023)。
5. 化学反应和机制
对嘧啶衍生物的研究,如对5-氟-1-甲基嘧啶-4(1H)-酮中氢原子交换的研究,有助于理解化学反应和机制。这些研究揭示了不同取代基对反应速率和分子稳定性的影响(Kheifets et al., 2004)。
安全和危害
As with any chemical, the safety and hazards of these compounds would depend on their specific structures and properties. Generally, fluoroanilines, pyrimidines, and carboxylic acids should be handled with care. They should be used only in a laboratory setting, with appropriate safety equipment12.
未来方向
The future directions of research into these compounds could involve exploring their potential uses in various fields such as medicine, agriculture, and materials science. This could involve synthesizing new compounds and studying their properties and potential applications3.
Please note that this is a general overview and may not apply directly to “4-(3-Fluoroanilino)-2-methylpyrimidine-5-carboxylic acid”. For more specific information, further research would be needed. If you have access to a chemical database or a scientific research tool, you might be able to find more information there. If you’re doing this research for a specific purpose (like a school project or a research paper), you might want to consult with a teacher or a mentor to get more guidance. They might be able to provide more specific resources or suggest a different approach to your research.
属性
IUPAC Name |
4-(3-fluoroanilino)-2-methylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c1-7-14-6-10(12(17)18)11(15-7)16-9-4-2-3-8(13)5-9/h2-6H,1H3,(H,17,18)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCRHGBRDUGDJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)NC2=CC(=CC=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoroanilino)-2-methylpyrimidine-5-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

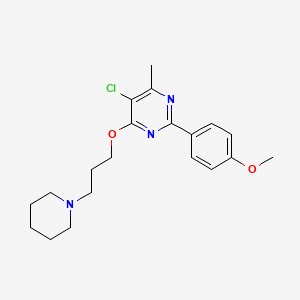
![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2452802.png)
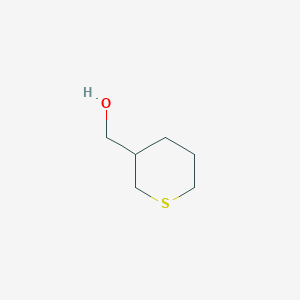
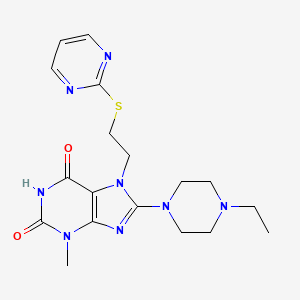
![1-(2,5-difluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide](/img/structure/B2452805.png)
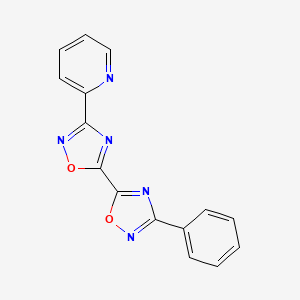
![4-Bromo-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B2452807.png)
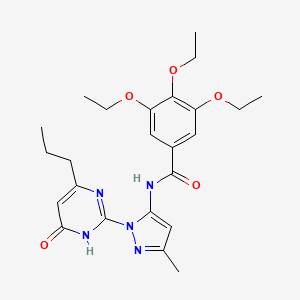
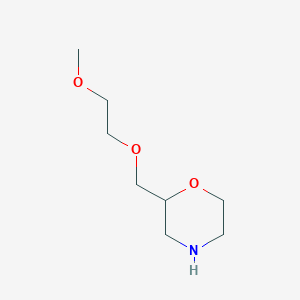
![4-(4-fluorobenzyl)-5-[1-(2-furoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2452812.png)
![2-(4-acetylpiperazin-1-yl)-N-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-2-oxoacetamide](/img/structure/B2452813.png)
![6-Cyclopropyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2452814.png)
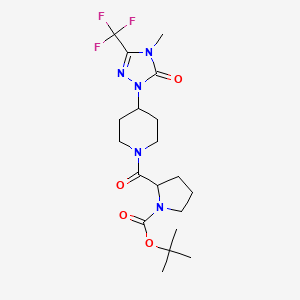
![3-(2-fluorobenzyl)-7-thiomorpholinopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452821.png)